(9Z)-9-octadecenoic acid, 1,1'-[2-[(1-oxododecyl)oxy]-1,3-propanediyl] ester
Overview
Description
(9Z)-9-octadecenoic acid, 1,1’-[2-[(1-oxododecyl)oxy]-1,3-propanediyl] ester is a complex organic compound with the molecular formula C51H92O6 and a molecular weight of 801.27 g/mol . This compound is a type of triacylglycerol, which is a category of lipids commonly found in natural fats and oils. It is known for its unique structure, which includes long-chain fatty acids and ester linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9Z)-9-octadecenoic acid, 1,1’-[2-[(1-oxododecyl)oxy]-1,3-propanediyl] ester typically involves the esterification of fatty acids with glycerol. The process can be carried out using various catalysts and under different conditions to optimize yield and purity. Commonly, the reaction involves heating the reactants in the presence of an acid or base catalyst to facilitate the formation of ester bonds .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through large-scale esterification processes. These processes often utilize continuous reactors and advanced separation techniques to ensure high efficiency and product quality. The use of renewable sources of fatty acids, such as vegetable oils, is also common in industrial production to promote sustainability .
Chemical Reactions Analysis
Types of Reactions
(9Z)-9-octadecenoic acid, 1,1’-[2-[(1-oxododecyl)oxy]-1,3-propanediyl] ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of peroxides or other oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while reduction can produce saturated fatty acid esters .
Scientific Research Applications
(9Z)-9-octadecenoic acid, 1,1’-[2-[(1-oxododecyl)oxy]-1,3-propanediyl] ester has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and lipid chemistry.
Biology: It serves as a substrate in enzymatic studies involving lipases and esterases.
Medicine: It is investigated for its potential role in drug delivery systems and as a component of lipid-based formulations.
Industry: It is used in the production of biodegradable lubricants and surfactants.
Mechanism of Action
The mechanism of action of (9Z)-9-octadecenoic acid, 1,1’-[2-[(1-oxododecyl)oxy]-1,3-propanediyl] ester involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed by lipases to release free fatty acids and glycerol, which can then participate in metabolic pathways. The ester linkages in the compound are key sites for enzymatic action, making it a valuable substrate for studying lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
1-Linolein-2-Laurin-3-Olein: This compound has a similar structure but includes linoleic acid and lauric acid as its fatty acid components.
1-Laurin-2-Linolein-3-Olein: This compound also shares structural similarities but differs in the arrangement of its fatty acid chains.
Uniqueness
What sets (9Z)-9-octadecenoic acid, 1,1’-[2-[(1-oxododecyl)oxy]-1,3-propanediyl] ester apart is its specific combination of fatty acids and the unique arrangement of ester linkages. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in research and industry .
Properties
IUPAC Name |
[2-dodecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H94O6/c1-4-7-10-13-16-19-21-23-25-27-29-32-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-31-18-15-12-9-6-3)47-56-50(53)44-41-38-35-33-30-28-26-24-22-20-17-14-11-8-5-2/h23-26,48H,4-22,27-47H2,1-3H3/b25-23-,26-24- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJLGACLDVGADK-YPAXQUSRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H94O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
803.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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